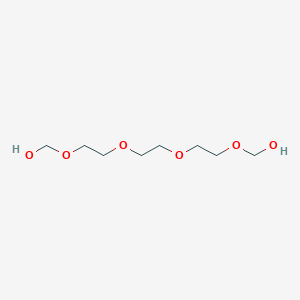
Dihydrodicyclopentadiene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentadiene derivatives often involves multistep reactions that provide access to a wide range of structurally diverse compounds. For instance, cyclopentadiene-fused dihydropyrenes can be synthesized from parent dihydropyrenes through several steps, leading to products with photochromic properties, showcasing the cyclopentadiene's role in complex synthetic pathways (Mitchell et al., 2004).
Molecular Structure Analysis
The molecular structure of cyclopentadiene derivatives, including dihydrodicyclopentadiene, plays a significant role in their reactivity and properties. Studies on metallacyclopentadienes and their synthesis, structure, and reactivity have contributed to understanding the structural aspects of such compounds. These investigations reveal the importance of the metallacyclic structure in the chemistry of cyclopentadienes, influencing their reactivity and applications (Ma et al., 2017).
Chemical Reactions and Properties
Cyclopentadiene derivatives undergo various chemical reactions, including photochromic switches, where irradiation leads to reversible structural changes. This behavior is indicative of the unique chemical properties that cyclopentadiene derivatives, such as dihydrodicyclopentadiene, might exhibit (Mitchell et al., 2004).
Physical Properties Analysis
The physical properties of cyclopentadiene derivatives are closely related to their molecular structure. For example, the synthesis and structural analysis of fulvene-fused dihydropyrenes provide insights into the aromaticity and antiaromaticity of these compounds, which directly influence their physical properties, such as solubility, melting points, and stability (Mitchell et al., 2009).
Chemical Properties Analysis
Dihydrodicyclopentadiene and its related cyclopentadiene derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical reactions. The study of dehydrogenation of cyclopentene to cyclopentadienyl on Pt(111) demonstrates the reactivity of cyclopentadiene derivatives under catalytic conditions, highlighting the potential for diverse chemical transformations (Brizuela & Castellani, 1999).
Applications De Recherche Scientifique
Dihydrodicyclopentadiene (DCD) is an intriguing organic compound that has garnered significant interest in the scientific community for its promising applications across various fields . This cycloalkene consists of five carbon atoms and two double bonds, presenting a unique molecular structure .
-
Fuel Additive
- Summary: DCD has potential as a fuel additive, offering a renewable and non-toxic alternative to conventional additives .
- Method: The precise mechanism of action remains under investigation, but it’s believed that DCD’s interactions with various enzymes and proteins play a crucial role .
- Results: While specific results are not provided, the potential of DCD as a fuel additive is a subject of ongoing research .
-
Selective Hydrogenation
- Summary: DCD is used in selective hydrogenation processes .
- Method: The performance of traditional DCD hydrogenation catalysts (Raney Ni, Pd/C) is compared to that of catalysts based on Ni or Pd nanoparticles on a polymer matrix .
- Results: Catalytic methods for selective hydrogenation of DCD using catalysts based on palladium (and possibly also nickel) have been developed in the past decade .
-
Resin Production
- Summary: DCD is co-produced in large quantities in the steam cracking of naphtha and gas oils to ethylene . The major use is in resins, particularly, unsaturated polyester resins .
- Method: It is produced during the steam cracking process .
- Results: DCD is a large-tonnage product and feedstock for petrochemical synthesis .
-
Inks, Adhesives, and Paints
- Summary: DCD is used in the production of inks, adhesives, and paints .
- Method: The exact method of application can vary depending on the specific type of ink, adhesive, or paint being produced .
- Results: The use of DCD in these products can enhance their properties, such as durability and color retention .
-
Wash Oil for Pyrolysis Gas Compressor
-
Production of Pharmaceuticals and Perfumes
- Summary: Dihydrodicyclopentadiene (DHCPD) is used as a comonomer in the production of various substances for the production of pharmaceuticals and perfumes .
- Method: The exact method of application can vary depending on the specific type of pharmaceutical or perfume being produced .
- Results: The use of DCD in these products can enhance their properties .
-
Production of Heat-Resistant Materials and Copolymers
- Summary: DCD is used in the production of heat-resistant materials and copolymers .
- Method: The exact method of application can vary depending on the specific type of material or copolymer being produced .
- Results: The use of DCD in these products can enhance their properties, such as heat resistance .
Safety And Hazards
Orientations Futures
The dicyclopentadiene hydrogenation attracted interest of chemists and technologists because of the possibility of using the hydrogenated products for preparing various substances for the production of pharmaceuticals, perfumes, heat-resistant materials, copolymers, various composites, and energetic fuels .
Propriétés
IUPAC Name |
tricyclo[5.2.1.02,6]dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANKSFAYJLDDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884076 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dihydrodicyclopentadiene | |
CAS RN |
4488-57-7 | |
| Record name | Dihydrodicyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrodicyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrodicyclopentadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



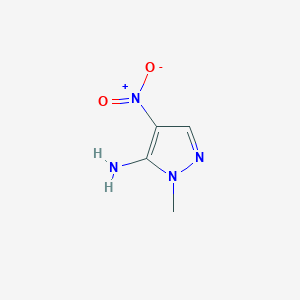
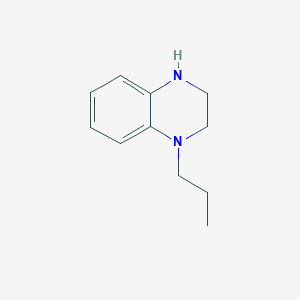
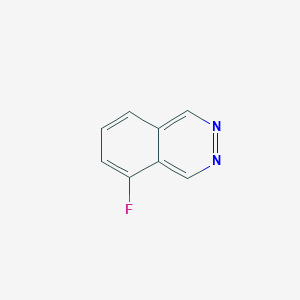
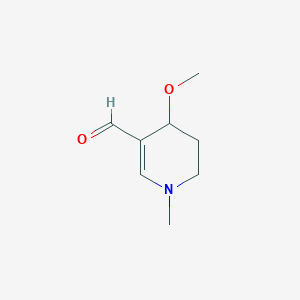
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
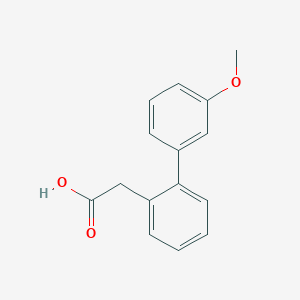
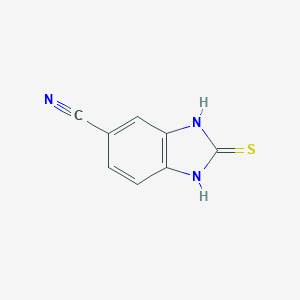
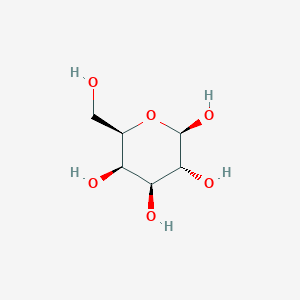
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
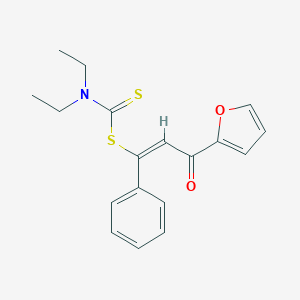
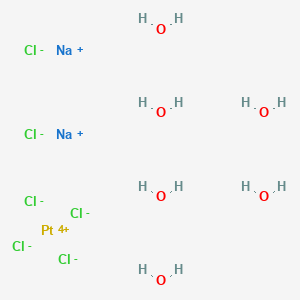
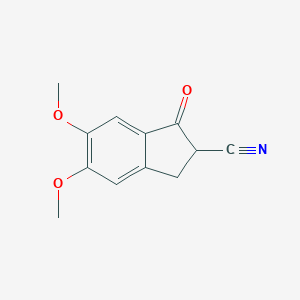
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
